N-(1H-benzimidazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide
Description
Properties
Molecular Formula |
C17H13N5O2 |
|---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C17H13N5O2/c23-15(20-17-18-12-7-3-4-8-13(12)19-17)9-14-10-5-1-2-6-11(10)16(24)22-21-14/h1-8H,9H2,(H,22,24)(H2,18,19,20,23) |
InChI Key |
GFFRMCFIRGPUER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Phthalazine Core Functionalization
The synthesis typically begins with functionalization of the phthalazine core. A common strategy involves introducing a hydroxy group at the 4-position of phthalazine through nucleophilic aromatic substitution or oxidation. For instance, 4-hydroxyphthalazin-1-yl intermediates are prepared by treating phthalazine derivatives with potassium hydroxide and oxidizing agents under reflux conditions.
The acetamide side chain is introduced via acylation. In one protocol, 4-hydroxyphthalazine-1-acetic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which subsequently reacts with 2-(1H-benzimidazol-2-yl)ethylamine in anhydrous dichloromethane (DCM) at 0–5°C. This step achieves moderate yields (55–65%) due to competing hydrolysis of the acid chloride.
Benzimidazole Subunit Preparation
The benzimidazole component is synthesized separately. A widely adopted method involves cyclizing o-phenylenediamine derivatives with trichloroacetyl isocyanate in ethanol at 80°C for 12 hours, yielding 1H-benzimidazol-2-yl acetamide precursors. This approach avoids toxic reagents and achieves high purity (>95%) as confirmed by ¹H NMR.
One-Pot Synthesis Strategies
Condensation-Acylation Sequential Reactions
Recent advancements have enabled one-pot synthesis by combining benzimidazole formation with subsequent acylation. In a representative procedure:
-
Benzimidazole Formation : o-Phenylenediamine reacts with trichloroacetyl isocyanate in ethanol, generating N-(1H-benzimidazol-2-yl)acetamide intermediates.
-
Phthalazine Coupling : The intermediate is treated with 4-hydroxyphthalazine-1-acetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), facilitating amide bond formation at room temperature.
This method reduces purification steps and improves overall yields (70–75%) compared to multi-step approaches.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate reaction kinetics. A study demonstrated that coupling 4-hydroxyphthalazine-1-acetic acid with 2-(1H-benzimidazol-2-yl)ethylamine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent under microwave conditions (100°C, 15 minutes) achieves 82% yield. This method minimizes side reactions and enhances reproducibility.
Solid-Phase Synthesis
Solid-phase techniques using Wang resin have been explored for scalable production. The benzimidazole subunit is anchored to the resin, followed by iterative deprotection and acylation with phthalazine derivatives. While this method offers high purity (>98%), it requires specialized equipment and is less cost-effective for small-scale synthesis.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Reaction efficiency heavily depends on solvent polarity and catalyst selection. Comparative studies reveal that dimethylformamide (DMF) outperforms tetrahydrofuran (THF) and acetonitrile in acylation steps due to improved solubility of intermediates. Catalytically, DMAP proves superior to triethylamine (TEA) in activating carboxyl groups, reducing reaction times by 40%.
Temperature and pH Control
Maintaining pH 7–8 during amide coupling prevents decomposition of acid-sensitive intermediates. Low temperatures (0–5°C) are critical during acid chloride formation to suppress dimerization.
Characterization and Analytical Validation
Spectroscopic Confirmation
Successful synthesis is validated via:
Chromatographic Purity Assessment
HPLC analyses using C18 columns (acetonitrile/water gradient) confirm purity ≥95% in optimized protocols.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Cost Efficiency |
|---|---|---|---|---|
| Multi-Step Synthesis | 55–65 | 90–93 | 24–48 h | Moderate |
| One-Pot Synthesis | 70–75 | 95–97 | 12–18 h | High |
| Microwave-Assisted | 80–82 | 98 | 0.5–1 h | Low |
| Solid-Phase | 60–65 | 98–99 | 36–48 h | Very Low |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including N-(1H-benzimidazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide. These compounds have shown effectiveness against various bacterial strains. For instance, a study synthesized several N-substituted benzimidazole derivatives that exhibited significant antibacterial activity against pathogens such as Escherichia coli and Streptococcus faecalis . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Properties
The compound has also been investigated for its anticancer properties. It has been noted that benzimidazole derivatives can interfere with tubulin polymerization, which is critical for cancer cell division. In vitro studies demonstrated that certain benzimidazole derivatives exhibited moderate antiproliferative activity against breast cancer cells (MCF-7) . Furthermore, compounds derived from benzimidazole frameworks have been shown to target vascular endothelial growth factor receptor 2 and histone deacetylase 6, which are significant in cancer progression .
Anti-inflammatory Effects
This compound has also been associated with anti-inflammatory activities. Research indicates that certain benzimidazole derivatives can significantly reduce edema and exhibit analgesic effects comparable to standard anti-inflammatory drugs like indomethacin . The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.
Antiulcer Activity
Benzimidazole derivatives are known for their antiulcer properties, particularly through the inhibition of H+/K+-ATPase activity, which is essential for gastric acid secretion. Studies have shown that certain compounds can significantly reduce gastric acid secretion and protect against ulcer formation in animal models . The therapeutic potential of these compounds is being explored as alternatives to traditional antiulcer medications like omeprazole.
Synthesis and Structural Insights
The synthesis of this compound typically involves the condensation reaction between 1H-benzimidazole derivatives and various substituted aryl groups. Spectroscopic techniques such as FT-IR and NMR are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
A comprehensive review of case studies illustrates the practical applications of this compound in various therapeutic contexts:
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting enzyme activity or disrupting cellular processes. The phthalazine ring may enhance these interactions through additional binding sites or electronic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The target compound’s structure can be compared to analogues with modifications in:
- Acetamide substituents (e.g., sulfides, sulfoxides, thioethers).
- Heterocyclic moieties (e.g., pyridazinone, benzothiazole, pyrazole).
- Aromatic substitutions (e.g., halogen, methoxy, trifluoromethyl).
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Comparison :
SAR Insights :
Challenges and Limitations
- Target Compound: Lack of reported biological data limits direct comparison.
- Synthetic Complexity: Derivatives with multiple heterocycles (e.g., pyridazinone ) may require multi-step syntheses, reducing scalability.
- Contradictory Trends : While sulfoxides generally enhance activity, excessive polarity (e.g., 5e with dimethoxyphenyl ) may reduce cell permeability.
Biological Activity
N-(1H-benzimidazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 417.5 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Research indicates that compounds containing the benzimidazole moiety can exert their effects through various mechanisms:
- Inhibition of Enzymatic Activity : Some studies have shown that benzimidazole derivatives can inhibit enzymes like lipoxygenase, which is involved in inflammatory processes .
- Antioxidant Activity : The compound has been evaluated for its ability to mitigate oxidative stress, a contributing factor in neurodegenerative diseases .
- Neuroprotective Effects : In vivo studies suggest that derivatives similar to this compound can protect against ethanol-induced neurodegeneration by reducing neuroinflammation and oxidative stress .
Biological Activity Data
The biological activities of this compound have been summarized in the table below:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Inhibition of 12-lipoxygenase | Not specified | |
| Neuroprotective (Ethanol model) | Not specified | |
| Antimicrobial | Not specified |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of benzimidazole derivatives against ethanol-induced neurodegeneration in rats. The treatment with these derivatives significantly reduced markers of oxidative stress and inflammation, indicating a potential therapeutic role in neurodegenerative disorders .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of benzimidazole derivatives, including this compound. The results suggested that these compounds exhibited significant activity against various bacterial strains, emphasizing their potential as antimicrobial agents .
Q & A
Basic Research Questions
1.1. What are the optimized synthetic routes for N-(1H-benzimidazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide?
Methodological Answer:
The synthesis typically involves coupling a benzimidazole derivative with a phthalazine-acetamide precursor. Key steps include:
- Reagent Selection: Use coupling agents like EDCI/HOBt for amide bond formation under inert atmospheres (e.g., nitrogen) .
- Solvent Optimization: Polar aprotic solvents (DMF or DMSO) at 60–80°C enhance reaction efficiency .
- Purification: Recrystallization with methanol or ethanol yields >90% purity, while column chromatography (silica gel, CHCl₃:MeOH 9:1) resolves minor impurities .
1.2. How is structural characterization performed for this compound?
Methodological Answer:
Multi-modal spectroscopic and chromatographic techniques are employed:
- NMR Analysis: ¹H/¹³C NMR in DMSO-d₆ confirms acetamide linkage (δ 2.8–3.2 ppm for CH₂, δ 10.2 ppm for NH) and phthalazine hydroxyl groups (δ 9.5–10.0 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 365.12) .
- HPLC Purity Assessment: Reverse-phase C18 columns (acetonitrile/water gradient) ensure ≥95% purity .
1.3. What initial biological screening models are appropriate for this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) or inflammatory mediators (COX-2) at 1–100 μM concentrations using fluorescence-based kits .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
- Solubility Profiling: Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid to guide formulation studies .
Advanced Research Questions
2.1. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Core Modifications: Introduce substituents at the phthalazine hydroxyl (e.g., methyl, sulfonyl) to assess steric/electronic effects on receptor binding .
- Pharmacophore Mapping: Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with EGFR catalytic residues) .
- In Vivo Correlation: Compare in vitro IC₅₀ values with murine xenograft tumor suppression rates (dose: 10–50 mg/kg, oral) .
2.2. How are enzyme interaction mechanisms elucidated for this compound?
Methodological Answer:
- Kinetic Studies: Lineweaver-Burk plots determine inhibition type (competitive/non-competitive) using varying substrate concentrations .
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for target enzymes .
- X-ray Crystallography: Resolve co-crystal structures with enzymes (e.g., COX-2) to identify binding pockets and key residues .
2.3. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay Standardization: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
- Metabolic Stability Testing: LC-MS/MS evaluates hepatic microsome degradation to rule out false negatives due to rapid clearance .
- Dose-Response Reassessment: Use Hill slope analysis to confirm efficacy thresholds (e.g., EC₅₀ shift from 10 μM to 50 μM in hypoxia) .
2.4. What analytical strategies address stability challenges in formulation?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- Excipient Screening: Test cyclodextrins or PEGylation to enhance aqueous solubility and shelf-life .
- Stability-Indicating HPLC: Develop methods to quantify intact compound and degradation products (e.g., oxidized phthalazine derivatives) .
Safety and Compliance
3.1. What safety protocols are critical during handling?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
- Emergency Procedures: Immediate rinsing with PBS for spills and antidote availability (e.g., acetylcysteine for hepatotoxicity) .
Interdisciplinary Applications
4.1. How can computational modeling guide derivative design?
Methodological Answer:
- QSAR Modeling: Use MOE or Schrödinger to predict logP, pKa, and ADMET properties for virtual libraries .
- MD Simulations: Analyze ligand-receptor complex stability over 100 ns trajectories (GROMACS/AMBER) .
4.2. What strategies validate synergistic effects in combination therapies?
Methodological Answer:
- Combinatorial Index (CI): Calculate via Chou-Talalay method using CompuSyn software .
- Transcriptomic Profiling: RNA-seq identifies pathways (e.g., apoptosis, autophagy) modulated by drug combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
